Cas no 1020252-85-0 (N-Benzyl-3-bromo-5-methylbenzenesulfonamide)
N-Benzyl-3-bromo-5-methylbenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-Benzyl-3-bromo-5-methylbenzenesulfonamide
- ACMC-2097yo
- AG-D-10057
- AK-91263
- ANW-14590
- BD229680
- CTK4A0571
- KB-57704
-
- MDL: MFCD09972139
- Inchi: 1S/C14H14BrNO2S/c1-11-7-13(15)9-14(8-11)19(17,18)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3
- InChI Key: BXIBJXHCGWEKOT-UHFFFAOYSA-N
- SMILES: S(=O)(=O)(NCC1C=CC=CC=1)C1=CC(C)=CC(Br)=C1
Computed Properties
- Exact Mass: 338.99300
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
Experimental Properties
- Density: 1.459±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.041 g/l) (25 º C),
- PSA: 54.55000
- LogP: 4.70770
N-Benzyl-3-bromo-5-methylbenzenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
N-Benzyl-3-bromo-5-methylbenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B300053-100mg |
N-Benzyl-3-bromo-5-methylbenzenesulfonamide |
1020252-85-0 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B300053-250mg |
N-Benzyl-3-bromo-5-methylbenzenesulfonamide |
1020252-85-0 | 250mg |
$ 81.00 | 2023-04-18 | ||
| TRC | B300053-500mg |
N-Benzyl-3-bromo-5-methylbenzenesulfonamide |
1020252-85-0 | 500mg |
$ 121.00 | 2023-04-18 | ||
| TRC | B300053-1g |
N-Benzyl-3-bromo-5-methylbenzenesulfonamide |
1020252-85-0 | 1g |
$ 167.00 | 2023-04-18 | ||
| abcr | AB272835-1 g |
N-Benzyl-3-bromo-5-methylbenzenesulfonamide; 98% |
1020252-85-0 | 1 g |
€178.00 | 2023-07-20 | ||
| abcr | AB272835-5 g |
N-Benzyl-3-bromo-5-methylbenzenesulfonamide; 98% |
1020252-85-0 | 5 g |
€450.00 | 2023-07-20 | ||
| Fluorochem | 213523-1g |
N-Benzyl-3-bromo-5-methylbenzenesulfonamide |
1020252-85-0 | 95% | 1g |
£100.00 | 2022-03-01 | |
| Fluorochem | 213523-5g |
N-Benzyl-3-bromo-5-methylbenzenesulfonamide |
1020252-85-0 | 95% | 5g |
£300.00 | 2022-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278498-1g |
N-Benzyl-3-bromo-5-methylbenzenesulfonamide |
1020252-85-0 | 98% | 1g |
¥1066 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278498-5g |
N-Benzyl-3-bromo-5-methylbenzenesulfonamide |
1020252-85-0 | 98% | 5g |
¥3693 | 2023-04-17 |
N-Benzyl-3-bromo-5-methylbenzenesulfonamide Suppliers
N-Benzyl-3-bromo-5-methylbenzenesulfonamide Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on N-Benzyl-3-bromo-5-methylbenzenesulfonamide
N-Benzyl-3-bromo-5-methylbenzenesulfonamide (CAS No. 1020252-85-0): A Comprehensive Overview
N-Benzyl-3-bromo-5-methylbenzenesulfonamide, identified by its CAS number 1020252-85-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of benzenesulfonamides, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, including the presence of a bromine substituent at the 3-position and a methyl group at the 5-position, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and drug development.
The synthesis of N-Benzyl-3-bromo-5-methylbenzenesulfonamide involves a series of well-established organic reactions, typically starting from commercially available aromatic precursors. The introduction of the bromine atom at the 3-position is often achieved through electrophilic aromatic substitution reactions, while the methylation at the 5-position can be accomplished using alkylating agents under controlled conditions. The final step involves the formation of the sulfonamide bond, which is typically catalyzed by palladium or copper-based catalysts to ensure high yields and selectivity.
In recent years, N-Benzyl-3-bromo-5-methylbenzenesulfonamide has been explored as a key intermediate in the development of novel pharmaceutical agents. Its benzenesulfonamide core is known to exhibit inhibitory activity against various enzymes and receptors, making it a promising candidate for treating a range of diseases. For instance, derivatives of this compound have shown potential in inhibiting kinases, which are overexpressed in many cancers and play a crucial role in tumor growth and progression.
One of the most compelling aspects of N-Benzyl-3-bromo-5-methylbenzenesulfonamide is its versatility in medicinal chemistry. The bromine substituent at the 3-position allows for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl or heteroaryl groups. This flexibility has been exploited to generate libraries of compounds with tailored biological activities. Additionally, the methyl group at the 5-position can be modified through halogenation or alkylation reactions, providing another layer of structural diversity.
The pharmacological profile of N-Benzyl-3-bromo-5-methylbenzenesulfonamide has been extensively studied in preclinical models. Research indicates that this compound exhibits moderate affinity for certain protein targets, suggesting its potential as an inhibitor of specific signaling pathways. Notably, studies have shown that derivatives of this molecule can modulate the activity of enzymes involved in inflammation and pain perception, making them attractive candidates for treating chronic inflammatory diseases and neuropathic pain conditions.
Recent advances in computational chemistry have further enhanced the understanding of how N-Benzyl-3-bromo-5-methylbenzenesulfonamide interacts with biological targets. Molecular docking simulations have been employed to predict binding modes and affinities for various proteins, providing insights into its mechanism of action. These computational studies have guided experimental efforts by identifying key residues on target proteins that are critical for binding and by suggesting optimal modifications to improve potency and selectivity.
The synthesis and characterization of novel derivatives of N-Benzyl-3-bromo-5-methylbenzenesulfonamide continue to be an active area of research. Researchers are exploring new synthetic strategies to improve yields and reduce costs while maintaining high purity standards. Additionally, efforts are underway to develop green chemistry approaches that minimize waste and hazardous byproducts, aligning with broader sustainability goals in pharmaceutical manufacturing.
The potential therapeutic applications of N-Benzyl-3-bromo-5-methylbenzenesulfonamide extend beyond oncology. Preliminary studies suggest that this compound may have utility in treating neurological disorders by modulating neurotransmitter systems. Furthermore, its ability to interact with multiple targets makes it a promising candidate for developing combination therapies that address complex pathologies through multiple mechanisms.
In conclusion, N-Benzyl-3-bromo-5-methylbenzenesulfonamide (CAS No. 1020252-85-0) is a versatile and valuable compound in pharmaceutical research. Its unique structural features enable diverse chemical modifications, making it an excellent scaffold for drug discovery. With ongoing research into its biological activities and synthetic optimization, this compound holds significant promise for addressing various therapeutic challenges in the future.
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